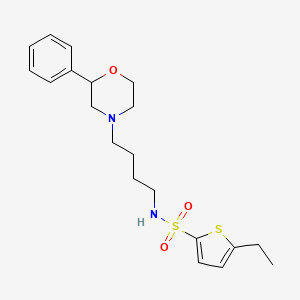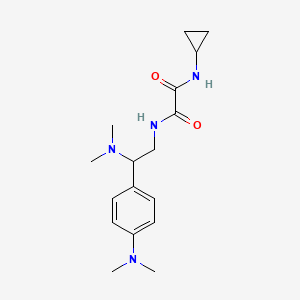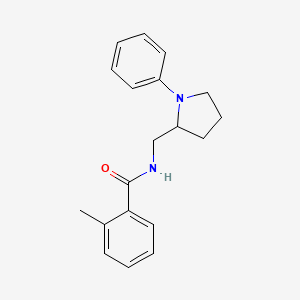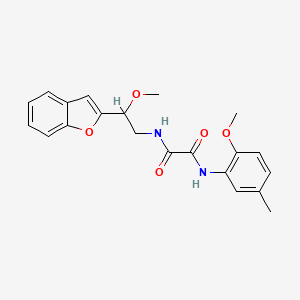![molecular formula C23H28N4O2S B2627377 N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1243062-31-8](/img/structure/B2627377.png)
N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
A key area of research for derivatives of N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is in cancer treatment. These compounds have shown potential as anticancer agents due to their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. For example, specific derivatives effectively blocked blood vessel formation in vivo, as observed in the chick chorioallantoic membrane model, and exhibited DNA cleavage activities, indicating their potential as cancer therapeutics (Kambappa et al., 2017). Additionally, other studies have reported potent anticancer activity of thieno[3,2-d]pyrimidine derivatives on various human cancer cell lines, suggesting their efficacy in treating different cancer types (Hafez & El-Gazzar, 2017).
Antimicrobial Effects
Research has also explored the antimicrobial potential of these compounds. Studies have synthesized novel derivatives of thieno[3,2-d]pyrimidine, which displayed significant antimicrobial activity. For instance, they showed more activity than reference drugs against certain strains like Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015). Additionally, other derivatives synthesized by similar methods have demonstrated antistaphylococcal activity, further underscoring their potential in treating bacterial infections (Kostenko et al., 2008).
Analgesic Applications
These compounds have also been studied for their potential analgesic properties. For instance, chemical modifications of related compounds have led to the discovery of derivatives with improved pharmacological profiles and analgesic activities. This suggests their potential use in pain management, offering a new avenue for developing novel analgesics (Nie et al., 2020).
properties
IUPAC Name |
N-butyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-3-4-11-24-21(28)16-9-7-12-27(13-16)23-25-19-18(14-30-20(19)22(29)26-23)17-10-6-5-8-15(17)2/h5-6,8,10,14,16H,3-4,7,9,11-13H2,1-2H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOWTQWXKLJQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2627296.png)
![N-(1-Methylpyrazol-4-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2627298.png)

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627301.png)



![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2627311.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2627314.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)

![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)